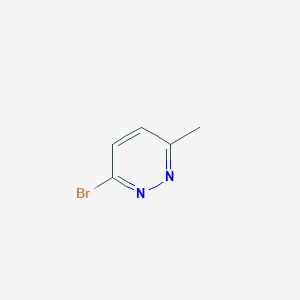

3-Bromo-6-methylpyridazine

Beschreibung

The exact mass of the compound 3-Bromo-6-methylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-6-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACIHBXDZONTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474780 | |

| Record name | 3-bromo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-58-6 | |

| Record name | 3-Bromo-6-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Routes of 3-Bromo-6-methylpyridazine

Introduction: The Significance of 3-Bromo-6-methylpyridazine in Modern Drug Discovery

3-Bromo-6-methylpyridazine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity make it a sought-after intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering researchers and drug development professionals a comprehensive understanding of the available methodologies, their underlying principles, and practical applications. The strategic selection of a synthetic pathway is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness of the final active pharmaceutical ingredient (API). This document will delve into the intricacies of each major synthetic route, providing not only detailed protocols but also the scientific rationale behind the experimental choices, thereby empowering chemists to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-Bromo-6-methylpyridazine can be approached through several distinct pathways, each with its own set of advantages and challenges. The most prominent and field-proven methods include:

-

Direct Bromination of 6-Methyl-3(2H)-pyridazinone: A straightforward and atom-economical approach.

-

The Sandmeyer Reaction via 3-Amino-6-methylpyridazine: A classic and reliable method for the introduction of a bromine atom.

-

Functionalization of a Pre-formed Pyridazine Core (from 3,6-Dichloropyridazine): A route offering flexibility in substituent introduction.

-

Inverse Electron Demand Diels-Alder (IEDDA) Reaction: A modern and powerful method for the construction of the pyridazine ring itself.

This guide will now proceed to a detailed examination of each of these synthetic strategies.

Route 1: Direct Bromination of 6-Methyl-3(2H)-pyridazinone

This is arguably the most direct route to 3-Bromo-6-methylpyridazine, starting from the readily available 6-Methyl-3(2H)-pyridazinone. The transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃).

Causality Behind Experimental Choices

The choice of phosphorus oxybromide as the brominating agent is strategic. The oxygen atom in the pyridazinone ring exists in tautomeric equilibrium with its hydroxyl form. The phosphorus oxybromide acts as both a dehydrating agent and a source of bromide ions. The reaction mechanism involves the activation of the carbonyl group by coordination with the phosphorus atom, followed by nucleophilic attack of the bromide ion. The driving force for this reaction is the formation of a stable phosphorus-oxygen bond.

Experimental Protocol: Bromination of 6-Methyl-3(2H)-pyridazinone

Materials:

-

6-Methyl-3(2H)-pyridazinone

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 6-Methyl-3(2H)-pyridazinone (1.0 eq) and phosphorus oxybromide (2.0 eq) is prepared.[1]

-

The reaction mixture is stirred at 70°C overnight.[1]

-

Upon completion, the reaction is cooled to 40°C and cautiously quenched by pouring it into ice water.[1]

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with dichloromethane (3 x 100 mL).[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-Bromo-6-methylpyridazine can be further purified by column chromatography or recrystallization.

Quantitative Data

| Starting Material | Reagent | Temperature | Time | Yield | Reference |

| 6-Methyl-3(2H)-pyridazinone | POBr₃ | 70°C | Overnight | ~31% | [1] |

Workflow Diagram

Caption: Workflow for the direct bromination of 6-Methyl-3(2H)-pyridazinone.

Route 2: The Sandmeyer Reaction of 3-Amino-6-methylpyridazine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens.[2][3][4] This route requires the synthesis of the precursor, 3-amino-6-methylpyridazine.

Synthesis of the Precursor: 3-Amino-6-methylpyridazine

A common route to 3-amino-6-methylpyridazine involves the amination of a suitable halo-substituted precursor. For instance, starting from 3-chloro-6-methylpyridazine, which can be synthesized from 6-methyl-3(2H)-pyridazinone.

Causality Behind Experimental Choices

The Sandmeyer reaction proceeds via a diazonium salt intermediate. The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms the diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical and the release of nitrogen gas.[4] The aryl radical then abstracts a bromine atom from the copper bromide complex to yield the final product. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

3-Amino-6-methylpyridazine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Diethyl ether

-

Sodium bicarbonate solution

Procedure:

-

Diazotization: 3-Amino-6-methylpyridazine (1.0 eq) is dissolved in 48% hydrobromic acid. The solution is cooled to 0-5°C in an ice-salt bath with vigorous stirring.[5]

-

A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5°C.[5]

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in 48% hydrobromic acid and cooled in an ice bath.[5]

-

The cold diazonium salt solution is added slowly to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and then with a sodium bicarbonate solution to remove any residual acid.[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give 3-Bromo-6-methylpyridazine.

Quantitative Data

| Starting Material | Key Steps | Yield | Reference |

| 3-Amino-6-methylpyridazine | Diazotization, Sandmeyer Reaction | Moderate to Good | General Procedure,[5] |

Logical Relationship Diagram

Caption: Logical flow of the Sandmeyer reaction for 3-Bromo-6-methylpyridazine synthesis.

Route 3: Synthesis from 3,6-Dichloropyridazine

This route offers a versatile platform for the synthesis of various substituted pyridazines by leveraging the differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine.

Synthesis of the Precursor: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is typically synthesized from maleic anhydride via 3,6-dihydroxypyridazine. The dihydroxypyridazine is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[6][7]

Causality Behind Experimental Choices

The selective functionalization of 3,6-dichloropyridazine is a key challenge. Nucleophilic aromatic substitution (SNAr) reactions are the primary transformations employed. The choice of nucleophile and reaction conditions can dictate which chlorine atom is displaced. For the synthesis of 3-Bromo-6-methylpyridazine, a two-step process is generally required: introduction of the methyl group and then the bromo group. This often involves a nucleophilic substitution to introduce one group, followed by a transition-metal-catalyzed cross-coupling reaction for the second.

Illustrative Synthetic Pathway

A plausible, though not explicitly detailed in a single source, pathway would involve:

-

Selective Amination: Reacting 3,6-dichloropyridazine with ammonia to form 3-amino-6-chloropyridazine.[8] This is a known and efficient reaction.

-

Sandmeyer Reaction to 3-Bromo-6-chloropyridazine: The amino group of 3-amino-6-chloropyridazine can be converted to a bromo group via the Sandmeyer reaction.

-

Methylation: The final step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to replace the remaining chlorine atom with a methyl group.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia

-

Methylene dichloride

Procedure:

-

In a sealed reaction vessel, 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0 eq), and methylene dichloride are combined.[9]

-

The mixture is heated to 100°C with stirring for 9 hours.[9]

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.[9]

Quantitative Data

| Starting Material | Reagents | Product | Yield | Reference |

| 3,6-Dichloropyridazine | Aqueous Ammonia, DCM | 3-Amino-6-chloropyridazine | 82.6% | [9] |

Synthetic Pathway Diagram

Caption: A potential synthetic pathway from 3,6-Dichloropyridazine.

Route 4: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful cycloaddition strategy for the synthesis of pyridazines.[10][11] This approach involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile.[10][11]

Causality Behind Experimental Choices

The regioselectivity of the IEDDA reaction is a critical consideration. For the synthesis of 3-Bromo-6-methylpyridazine, a 3-bromo-substituted tetrazine would be the diene of choice. The dienophile would need to be a species that, upon cycloaddition and subsequent elimination of nitrogen, results in a methyl group at the 6-position of the pyridazine ring. A suitable dienophile could be an enamine or an enol ether derived from acetone. The reaction is often facilitated by a Lewis acid to enhance the reactivity of the tetrazine.

Illustrative IEDDA Pathway

-

Reaction: A 3-bromo-1,2,4,5-tetrazine is reacted with a suitable dienophile, such as 2-methoxypropene, in the presence of a Lewis acid like boron trifluoride etherate.

-

Cycloaddition and Aromatization: The initial [4+2] cycloaddition is followed by the spontaneous loss of dinitrogen to form the dihydropyridazine intermediate, which then aromatizes to the final pyridazine product.

Experimental Protocol: General IEDDA for 3-Bromo-pyridazines

Materials:

-

3-Bromo-1,2,4,5-tetrazine

-

Silyl enol ether of acetone

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the silyl enol ether (1.2 eq) in dichloromethane at low temperature (e.g., -78°C), boron trifluoride etherate (1.1 eq) is added.

-

A solution of 3-bromo-1,2,4,5-tetrazine (1.0 eq) in dichloromethane is then added dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data

| Diene | Dienophile | Catalyst | Yield | Reference |

| 3-Bromo-1,2,4,5-tetrazine | Silyl enol ethers | BF₃·OEt₂ | Good to Excellent |

Reaction Mechanism Diagram

Caption: Mechanism of the Inverse Electron Demand Diels-Alder reaction for pyridazine synthesis.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for 3-Bromo-6-methylpyridazine is contingent upon several factors, including the availability of starting materials, the desired scale of the synthesis, and the specific purity requirements.

-

The direct bromination of 6-Methyl-3(2H)-pyridazinone is the most straightforward approach, but the reported yield is modest.

-

The Sandmeyer reaction is a robust and well-established method, though it requires the synthesis of the amino precursor.

-

Synthesis from 3,6-dichloropyridazine offers significant flexibility for creating analogues but involves a multi-step sequence.

-

The Inverse Electron Demand Diels-Alder reaction represents a modern and efficient method for constructing the pyridazine core, often providing high yields and regioselectivity.

Each of these routes offers a viable path to the target molecule. A thorough evaluation of the specific project requirements and available resources will ultimately guide the synthetic chemist to the most logical and efficient choice. This guide has aimed to provide the necessary technical details and scientific rationale to support this critical decision-making process.

References

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).

-

Sandmeyer Reaction | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

3-bromo-6-methylpyridazine | CAS: 65202-58-6 | FINETECH INDUSTRY LIMITED. (n.d.). Retrieved from [Link]

-

Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. (n.d.). Retrieved from [Link]

-

Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA. (n.d.). Retrieved from [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (n.d.). Retrieved from [Link]

-

Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem. (n.d.). Retrieved from [Link]

-

3-BROMO-6-METHYLPYRIDAZINE - SpectraBase. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (n.d.). Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved from [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (n.d.). Retrieved from [Link]

-

Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 9. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Strategic Synthesis and Application of 3-Bromo-6-methylpyridazine: A Technical Guide for Chemical Innovation

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Bromo-6-methylpyridazine, a key heterocyclic building block in modern medicinal chemistry. We will explore its historical context, detail its synthesis and chemical properties, and provide expert insights into its reactivity and strategic applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile pyridazine derivative.

Introduction: The Rise of a Privileged Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent electronic properties, including its electron-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a valuable component in the design of bioactive molecules. Among the various substituted pyridazines, 3-Bromo-6-methylpyridazine has emerged as a particularly strategic building block. The presence of a reactive bromine atom at the 3-position allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, while the methyl group at the 6-position provides a point for steric and electronic modulation of the final molecule. This guide will delve into the core aspects of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective application. Below is a summary of the key physicochemical and spectroscopic data for 3-Bromo-6-methylpyridazine.

| Property | Value | Reference |

| CAS Number | 65202-58-6 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [2] |

| Boiling Point | 285.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Appearance | Not specified (typically a solid) | |

| ¹H NMR (CDCl₃) | δ 7.86-7.88 (d, 1H), 7.52-7.54 (d, 1H), 2.55 (s, 3H) | [3] |

| ¹³C NMR (DMSO-d₆) | Data available, indicating distinct chemical shifts for the pyridazine ring carbons and the methyl group. | [4] |

| LCMS (ESI) | m/z: 173 [M+H]⁺ | [3] |

Synthesis of 3-Bromo-6-methylpyridazine: A Validated Protocol

The most commonly cited and industrially relevant synthesis of 3-Bromo-6-methylpyridazine proceeds from the readily available 6-Methyl-3(2H)-pyridazinone. This transformation is a classic example of converting a pyridazinone to a halopyridazine using a halogenating agent, in this case, phosphorus oxybromide (POBr₃), which can be generated in situ from phosphorus tribromide (PBr₃) and bromine, or more directly with phosphorus tribromide oxide.

Reaction Mechanism

The conversion of the pyridazinone to the bromopyridazine is a nucleophilic substitution reaction at the carbonyl carbon, followed by elimination. The phosphorus oxybromide acts as a strong dehydrating and brominating agent. The lone pair on the nitrogen of the pyridazinone attacks the phosphorus atom, leading to a series of intermediates that ultimately result in the replacement of the hydroxyl group with a bromine atom and the tautomerization to the aromatic pyridazine ring.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-Bromo-6-methylpyridazine[3]:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 6-Methyl-3(2H)-pyridazinone (1.0 equivalent).

-

Reagent Addition: Phosphorus oxybromide (POBr₃) (2.0 equivalents) is carefully added to the reaction vessel.

-

Reaction Conditions: The reaction mixture is stirred and heated to 70°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and is often left to stir overnight to ensure complete conversion.

-

Work-up:

-

Upon completion, the reaction mixture is cooled to approximately 40°C.

-

The mixture is then cautiously quenched by slowly pouring it into ice water.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with a suitable organic solvent, such as dichloromethane (DCM).

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Bromo-6-methylpyridazine.

Note: This reaction should be performed with appropriate personal protective equipment (PPE) as phosphorus oxybromide is corrosive and reacts violently with water.

Chemical Reactivity and Strategic Applications in Drug Discovery

The utility of 3-Bromo-6-methylpyridazine as a building block stems from the reactivity of the C-Br bond. The electron-deficient nature of the pyridazine ring makes the 3-position susceptible to nucleophilic aromatic substitution, but more importantly, it renders the C-Br bond highly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position serves as an excellent handle for the introduction of various substituents through well-established cross-coupling methodologies.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling 3-Bromo-6-methylpyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 3-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 3-Bromo-6-methylpyridazine with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand. This is a key transformation for the synthesis of various biologically active amino-pyridazines.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

-

Heck Coupling: This reaction allows for the introduction of alkenyl substituents.

Application in the Synthesis of P2X7 Receptor Antagonists

A significant application of 3-Bromo-6-methylpyridazine is in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and has been implicated in a variety of diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases.

3-Bromo-6-methylpyridazine is used as a key intermediate in the preparation of cyclohexyl fluoropyrimidinyl benzamides, which are potent and CNS-penetrant P2X7 receptor antagonists[5]. The synthesis typically involves a Suzuki-Miyaura or similar cross-coupling reaction to attach the pyridazine moiety to the core structure of the antagonist.

While the exact synthetic routes for many proprietary compounds are not publicly disclosed, it is highly probable that building blocks like 3-Bromo-6-methylpyridazine are utilized in the synthesis of clinical candidates such as JNJ-54175446 and CE-224,535 , both of which are P2X7 receptor antagonists that have been in clinical trials[6][7][8][9][10][11].

Role in the Development of Chemosensitizers

Another important application is in the synthesis of piperazinyl quinolines, which act as chemosensitizers. These molecules can increase the susceptibility of pathogenic fungi, such as Candida albicans, to antifungal drugs like fluconazole[3][5]. In these syntheses, 3-Bromo-6-methylpyridazine is typically introduced via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction with a piperazine derivative.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Bromo-6-methylpyridazine.

-

Hazard Statements: Based on available data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[12].

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Outlook

3-Bromo-6-methylpyridazine has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and, more importantly, its predictable reactivity in a range of powerful cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of P2X7 receptor antagonists and chemosensitizers highlights its importance in addressing significant unmet medical needs. As research into novel therapeutics continues, the strategic application of 3-Bromo-6-methylpyridazine is expected to play an ongoing role in the discovery and development of the next generation of medicines.

References

- Canadian Journal of Chemistry. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines.

- ClinicalTrials.gov. (2020). Antidepressant Trial With P2X7 Antagonist JNJ-54175446. NCT04116606.

-

PubChem. (n.d.). 3-Bromo-6-methoxypyridazine. Retrieved from [Link]

- Stock, T. C., et al. (2012). Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate.

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-bromo-6-methylpyridazine CAS#: 65202-58-6. Retrieved from [Link]

- Bhattacharya, A., et al. (2011). Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535. Bioorganic & medicinal chemistry letters, 21(12), 3686–3690.

- Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of medicinal chemistry, 60(9), 3789–3805.

-

Kertész, A., et al. (2021). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[3][5][13]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 11(41), 25485–25492.

- Perin-Drouault, S., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of medicinal chemistry, 64(4), 2045–2062.

- ClinicalTrials.gov. (2012).

- Schnell, S. D., et al. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of organic chemistry, 86(17), 12008–12023.

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

ClinicalTrials.gov. (2019). Antidepressant Trial With P2X7 Antagonist JNJ-54175446. Retrieved from [Link]

Sources

- 1. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

Methodological & Application

Topic: Suzuki Coupling Reactions with 3-Bromo-6-methylpyridazine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive technical guide for performing the Suzuki coupling reaction with 3-Bromo-6-methylpyridazine, a key heterocyclic building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by electron-deficient pyridazine substrates, and present a detailed, field-proven protocol. This guide is designed to equip researchers with the necessary expertise to successfully synthesize 3-aryl-6-methylpyridazine derivatives, offering insights into reaction optimization, troubleshooting, and data interpretation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4][5][6] The catalytic cycle is a well-established sequence of three primary steps, which dictate the reaction's success.[5][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, 3-Bromo-6-methylpyridazine) to a palladium(0) complex. This step forms a new palladium(II) intermediate and is often the rate-limiting step, particularly with electron-deficient substrates.[4][5]

-

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium center.[5][8][9]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium(II) complex, forming the new C-C bond in the desired product (3-aryl-6-methylpyridazine). This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][10]

Application to Pyridazine Scaffolds: The Case of 3-Bromo-6-methylpyridazine

Substrate Profile: Electronic Considerations

Pyridazines are electron-deficient heteroaromatics due to the presence of two adjacent nitrogen atoms. This electronic nature presents a distinct challenge for the Suzuki coupling. While electron-deficient halides can sometimes facilitate oxidative addition, the lone pairs on the pyridazine nitrogens can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[11] Therefore, the choice of catalyst, and particularly the ligand, is paramount for achieving high yields.

Key Challenges and Optimization Strategies

Successful coupling with 3-Bromo-6-methylpyridazine requires careful optimization to overcome common hurdles.

-

Catalyst and Ligand Selection: For challenging electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may be effective, but often require higher catalyst loadings or temperatures.[12] Modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior as they promote the crucial oxidative addition step and stabilize the active catalyst.[5][9] Ligands such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have proven effective for similar substrates.[13]

-

Choice of Base and Solvent: The base is critical for activating the boronic acid.[8] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice can influence reaction rate and yield. Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with the addition of water, are standard.[4][12]

-

Minimizing Side Reactions:

-

Protodeboronation: The cleavage of the C-B bond in the boronic acid before transmetalation can be a significant side reaction, especially with prolonged heating or inappropriate base selection.[13][14] Using a slight excess (1.1-1.2 equivalents) of the boronic acid and ensuring anhydrous conditions (before the addition of any aqueous base solution) can mitigate this.

-

Dehalogenation: The premature replacement of the bromine atom with hydrogen can occur. This is often minimized by maintaining a strictly inert (Argon or Nitrogen) atmosphere to exclude oxygen and by selecting an appropriate ligand.[13]

-

Homocoupling: The coupling of two boronic acid molecules can be promoted by oxygen.[13] Thoroughly degassing the reaction mixture is essential.

-

Recommended Reaction Conditions

The following table summarizes recommended starting points for the optimization of the Suzuki coupling of 3-Bromo-6-methylpyridazine.

| Parameter | Recommended Conditions | Rationale & Reference |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice.[12] Pd(OAc)₂ and Pd₂(dba)₃ are often paired with specialized ligands for more challenging couplings.[13] |

| Ligand | PPh₃, SPhos, XPhos | PPh₃ is standard. Bulky, electron-rich ligands like SPhos facilitate oxidative addition with electron-deficient heteroaryl halides.[9][13] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases are effective at activating the boronic acid without degrading the substrate.[12][13] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic solvents are standard. The addition of water can accelerate the reaction.[4] DMF should be used with caution due to potential hydrodehalogenation side reactions.[15] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.[4] |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions like homocoupling.[13] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 3-Bromo-6-methylpyridazine with a generic arylboronic acid.

Materials and Reagents

-

3-Bromo-6-methylpyridazine (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-Bromo-6-methylpyridazine (e.g., 1.0 mmol, 174 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the flask.

-

Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

-

Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-6-methylpyridazine product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor choice of base/ligand. | Use a fresh batch of catalyst. Increase temperature by 10-20 °C. Screen alternative bases (e.g., K₃PO₄) or more specialized ligands (e.g., SPhos). |

| Significant Protodeboronation | Reaction time too long; Base too strong/hydrolysis; Presence of water before heating. | Monitor reaction closely and stop once starting material is consumed. Ensure reagents are dry before solvent addition. Consider a milder base like KF.[8] |

| Formation of Debrominated Byproduct | Presence of oxygen; Inappropriate ligand; Solvent effects (e.g., DMF). | Ensure the reaction setup is strictly anaerobic.[13] Try a different ligand system. Avoid solvents known to act as hydride sources.[15] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents before use and maintain a positive pressure of inert gas throughout the reaction.[13] |

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-6-methylpyridazine is a powerful method for accessing valuable 3-aryl-6-methylpyridazine derivatives. Success hinges on a solid understanding of the reaction mechanism and careful consideration of the substrate's electronic properties. By selecting appropriate catalyst systems, particularly those with bulky, electron-rich ligands, and by diligently controlling the reaction atmosphere and conditions to minimize side reactions, researchers can reliably and efficiently synthesize these important heterocyclic compounds for applications in drug discovery and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Semantic Scholar. Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

ResearchGate. Optimization of the reaction conditions. | Download Scientific Diagram. [Link]

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

-

ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]

-

Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. [Link]

-

Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]

-

YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. jocpr.com [jocpr.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. mdpi.com [mdpi.com]

Precision Synthesis of 6-Methyl-3-Arylpyridazines via Suzuki-Miyaura Cross-Coupling

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The pyridazine core is a privileged scaffold in modern medicinal chemistry, appearing in approved therapeutics such as Minaprine (antidepressant) and Relugolix (GnRH antagonist).[1] Specifically, 6-methyl-3-arylpyridazines are critical intermediates for developing CB2 agonists for inflammatory pain management and push-pull chromophores for optical materials.

This guide details the synthesis of these motifs using 3-bromo-6-methylpyridazine as the electrophile. Unlike phenyl halides, the electron-deficient nature of the pyridazine ring (diazine) significantly alters the oxidative addition kinetics and catalyst stability. This protocol leverages a robust Suzuki-Miyaura cross-coupling strategy, optimized to minimize protodeboronation and homocoupling side reactions common in nitrogen-rich heterocycles.

Retrosynthetic Strategy & Mechanistic Insight

The Electrophile: 3-Bromo-6-methylpyridazine

The choice of the 3-bromo derivative is deliberate. While the iodo-analogue is more reactive, it is less stable and more expensive. The chloro-analogue often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition. The bromo-derivative occupies the "Goldilocks" zone: sufficiently reactive for standard Pd(0) catalysts while remaining cost-effective for scale-up.

Mechanistic Cycle (Suzuki-Miyaura)

The reaction proceeds through the canonical Pd(0)/Pd(II) catalytic cycle.[2] However, for pyridazines, the Transmetallation step is often rate-determining due to the potential for the nitrogen atoms to coordinate with the palladium center, creating a resting state that slows the cycle. We utilize a biphasic solvent system to ensure efficient base solubility, promoting the formation of the reactive boronate species.

Visualization: Catalytic Cycle

The following diagram illustrates the specific catalytic pathway for this substrate, highlighting the critical oxidative addition to the electron-deficient pyridazine ring.

Figure 1: Catalytic cycle for the cross-coupling of 3-bromo-6-methylpyridazine. Note the activation of the Pd(II) complex by base prior to transmetallation.

Experimental Protocol

Standard Protocol (High-Throughput / General Purpose)

Recommended for: Phenyl, Tolyl, and electron-rich aryl boronic acids.

Reagents:

-

Substrate: 3-Bromo-6-methylpyridazine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

-

Preparation: In a fume hood, charge an oven-dried reaction vial or round-bottom flask with 3-bromo-6-methylpyridazine (173 mg, 1.0 mmol) and the appropriate aryl boronic acid (1.2 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Note: Pd(PPh₃)₄ is air-sensitive; weigh quickly or use a glovebox if available. However, for this robust reaction, quick benchtop weighing is usually acceptable.

-

Solvent & Base: Add 1,4-Dioxane (5 mL) followed by 2.0 M Na₂CO₃ (1.0 mL).

-

Degassing (Critical): Seal the vessel with a septum. Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

-

Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

-

Monitoring: Monitor reaction progress by TLC (typically 50% EtOAc/Hexane) or LC-MS after 2 hours. Most reactions reach completion within 4–12 hours.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography on silica gel.

-

Eluent Tip: Pyridazines are polar. Start with 10-20% EtOAc/Hexane and increase polarity to 60-80% EtOAc or use a DCM/MeOH (95:5) gradient if the product is highly polar.

-

Advanced Protocol (Sterically Hindered / Electron-Poor)

Recommended for: Ortho-substituted boronic acids or heteroaryl boronic acids (e.g., 3-pyridyl).

Modifications:

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + SPhos or XPhos (3-6 mol%).

-

Reasoning: Buchwald ligands (SPhos) are bulky and electron-rich, facilitating oxidative addition and stabilizing the active Pd species against coordination by the pyridazine nitrogens.

-

-

Base: Potassium Phosphate (K₃PO₄) (2.0 equiv).[3]

-

Solvent: Toluene/Water (10:1) or n-Butanol.

Optimization Logic & Troubleshooting

Use the following decision tree to adapt the protocol based on your specific substrate outcomes.

Figure 2: Workflow for reaction optimization. Early detection of protodeboronation or catalyst inactivation saves time.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by Pyridazine N | Switch to SPhos or XPhos ligands; increase catalyst loading to 5-10 mol%. |

| Homocoupling of Boronic Acid | Oxygen presence | Degas solvents more thoroughly (freeze-pump-thaw if necessary). |

| Protodeboronation | Hydrolysis of Boronic Acid | Use anhydrous base (Cs₂CO₃ ) and solvent (DMF or Toluene ); switch to Boronic Ester (Pinacol). |

| Product Streaking on TLC | High Polarity / Interaction with Silica | Add 1% Triethylamine to the eluent or use DCM/MeOH gradients. |

Characterization Data (Expected)

For a typical product, such as 3-(4-methoxyphenyl)-6-methylpyridazine :

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.00 (d, J = 8.5 Hz, 2H, Ar-H ortho to pyridazine)

-

δ 7.75 (d, J = 8.8 Hz, 1H, Pyridazine-H)

-

δ 7.35 (d, J = 8.8 Hz, 1H, Pyridazine-H)

-

δ 7.02 (d, J = 8.5 Hz, 2H, Ar-H meta to pyridazine)

-

δ 3.88 (s, 3H, OMe)

-

δ 2.75 (s, 3H, Me-Pyridazine)

-

-

Key Feature: Look for the characteristic methyl singlet around 2.7–2.8 ppm and the pair of doublets for the pyridazine ring protons (typically 7.3–7.8 ppm).

Safety & Handling

-

Palladium Catalysts: Pd(PPh₃)₄ and Pd₂(dba)₃ are toxic and potential sensitizers. Handle in a fume hood.

-

3-Bromo-6-methylpyridazine: Irritant. Avoid contact with skin and eyes.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides upon storage. Test for peroxides before use and handle with appropriate PPE.

References

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. National Institutes of Health (PMC). Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Available at: [Link]

-

Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry (via PMC). Available at: [Link]

Sources

Application Note: Optimized Cross-Coupling Strategies for 3-Bromo-6-methylpyridazine

Executive Summary

The 3-bromo-6-methylpyridazine scaffold represents a "privileged but problematic" motif in medicinal chemistry. While the C3-bromide offers a clear handle for functionalization, the electron-deficient nature of the pyridazine ring, combined with the presence of two proximal nitrogens, presents unique challenges in palladium-catalyzed cross-coupling.

This guide moves beyond generic "tetrakis" conditions to provide a modern, mechanistic approach to ligand selection. We focus on overcoming catalyst poisoning (via N-coordination) and protodehalogenation using sterically demanding, electron-rich phosphine ligands and pre-formed catalyst systems.

Mechanistic Analysis: The "Pyridazine Problem"

To select the correct catalyst, one must understand the failure mode of standard systems (e.g., Pd(PPh3)4 or Pd(OAc)2/PPh3).

The Coordination Trap

Pyridazines are

The Solution: Steric Bulk

The use of Dialkylbiaryl Phosphines (Buchwald Ligands) or Bis-phosphines with large bite angles (e.g., Xantphos) is non-negotiable for high yields. These ligands create a "protective shell" around the Pd center, sterically disfavoring the approach of the pyridazine nitrogen while permitting the oxidative addition of the C-Br bond.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive poisoning pathway.

Figure 1: Kinetic competition between productive oxidative addition and non-productive N-coordination. Bulky ligands shift the equilibrium toward the green pathway.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

For Suzuki coupling, we employ a two-tier strategy.[1][2] Tier 1 utilizes robust, cost-effective bis-phosphines. Tier 2 utilizes advanced precatalysts for sterically hindered or unstable boronic acids.

Ligand Selection Matrix

| Parameter | Tier 1 Recommendation | Tier 2 Recommendation |

| Catalyst System | Pd(dppf)Cl₂ · DCM | XPhos Pd G4 |

| Ligand Class | Ferrocenyl bis-phosphine | Dialkylbiaryl monophosphine |

| Why? | Large bite angle; resistant to oxidation. | Extreme steric bulk; rapid activation at RT. |

| Substrate Scope | Standard aryl boronic acids. | Heteroaryl boronic acids; ortho-substituted rings.[3] |

Experimental Protocol (Tier 2 - High Performance)

Note: This protocol uses the 4th Generation (G4) precatalyst to ensure 1:1 ligand-to-metal stoichiometry and eliminate the induction period.

Reagents:

-

3-Bromo-6-methylpyridazine (1.0 equiv)

-

Boronic Acid/Ester (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or THF

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the pyridazine substrate, boronic acid, and XPhos Pd G4.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill). Crucial: O₂ promotes homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add the degassed aqueous K₃PO₄ solution. The biphasic mixture allows for "phase-transfer" like reactivity which protects base-sensitive functional groups.

-

Reaction: Stir vigorously at 40°C - 60°C for 1-4 hours.

-

Note: Unlike dppf (which requires 80-100°C), XPhos is active at lower temperatures, reducing protodeboronation side-products.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

C-N coupling on pyridazines is significantly harder than C-C coupling due to the nucleophilicity of the amine competing with the substrate nitrogens. We utilize Task-Specific Ligands developed by the Buchwald lab.

Ligand Decision Tree

Use the following logic flow to select the correct ligand for your specific amine partner.

Figure 2: Ligand selection guide for C-N coupling. BrettPhos is preferred for primary amines to prevent over-arylation; RuPhos is optimal for secondary amines.

Experimental Protocol (C-N Coupling)

Reagents:

-

3-Bromo-6-methylpyridazine (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (for 1° amines) OR RuPhos Pd G4 (for 2° amines) (1.0 - 2.0 mol%)

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for sensitive substrates)

-

Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Pre-drying: Ensure all glassware is oven-dried. Moisture kills the anionic amido-Pd intermediate.

-

Charge Solids: Add substrate, catalyst, and base (NaOtBu) to the vial inside a glovebox or under a strong counter-flow of Nitrogen.

-

Add Liquids: Add the solvent and the amine (if liquid) via syringe.

-

Reaction: Heat to 80°C - 100°C .

-

Process Tip: If using Cs₂CO₃, the reaction is heterogeneous and requires vigorous stirring (1000 RPM) and longer times (overnight).

-

-

Quench: Filter through a pad of Celite/Silica to remove Pd and inorganic salts before aqueous workup.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos or BrettPhos ). Increase temp to 100°C. |

| Protodehalogenation (H-atom replaces Br) | Hydride Source Present | 1. Ensure solvent is anhydrous.2. Avoid alcohol solvents if possible (switch to Dioxane or Toluene).3. Lower reaction temperature.[4] |

| Homocoupling of Boronic Acid | Oxygen Leak / Slow Transmetallation | 1. Re-degas solvents rigorously.2. Add the boronic acid slowly (syringe pump) to keep concentration low relative to the Pd-Ar species. |

| Pd Black Formation | Ligand Dissociation | The ligand is not stabilizing the Pd(0) species. Switch to Pd(dppf)Cl₂ or increase Ligand:Pd ratio if not using G4 precatalysts. |

References

-

Mechanistic Studies on Pyridazine Coordination

-

Shao, Q., et al. "Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis." Molecules, 2019, 24(14), 2609.

-

-

Buchwald Precatalyst Generations (G3/G4)

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

-

-

Suzuki-Miyaura Coupling Guide

-

Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts User Guide."

-

- Heterocycle Cross-Coupling Reviews: Li, H., et al. "Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles." Organic Chemistry Frontiers, 2020. (General Reference for Heterocycle reactivity).

-

XPhos Utility

-

Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Forming Reactions." Journal of the American Chemical Society, 2008, 130(21), 6686-6687.

-

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors from 3-Bromo-6-methylpyridazine

Abstract & Strategic Value

This application note details the synthetic utility of 3-Bromo-6-methylpyridazine as a linchpin intermediate in the discovery of small-molecule kinase inhibitors. Due to its electron-deficient nature and specific substitution pattern, this starting material allows for two distinct "scaffold-hopping" strategies:

-

Core Fusion: Conversion into bicyclic [1,2,4]triazolo[4,3-b]pyridazines , a scaffold validated in c-Met and Pim-1 inhibitors.

-

Direct Coupling: Palladium-catalyzed cross-coupling to generate 3-aryl-6-methylpyridazines , targeting the ATP-binding hinge region via biaryl interactions.

This guide provides optimized protocols for both pathways, emphasizing mechanistic causality and self-validating quality control steps.

Structural Logic & Retrosynthesis

The pyridazine ring is a "privileged structure" in kinase medicinal chemistry. The nitrogen atoms often serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region (e.g., Met121 in p38

Pathway Decision Tree

The following diagram illustrates the divergent synthetic workflows available from the starting material.

Figure 1: Divergent synthetic pathways. Pathway A constructs a bicyclic core; Pathway B functionalizes the monocyclic ring.

Protocol A: Synthesis of the Triazolo[4,3-b]pyridazine Core

Target Class: c-Met and Pim-1 Kinase Inhibitors.[1]

Mechanism: Nucleophilic Aromatic Substitution (

Step 1: Formation of 3-Hydrazinyl-6-methylpyridazine

The electron-deficient nature of the pyridazine ring at C3 makes the bromine an excellent leaving group for nucleophilic hydrazine.

Reagents:

-

3-Bromo-6-methylpyridazine (1.0 eq)

-

Hydrazine hydrate (98%, 5.0 - 10.0 eq)

-

Ethanol (Solvent)[2]

Procedure:

-

Dissolve 3-Bromo-6-methylpyridazine (e.g., 5.0 g) in Ethanol (50 mL).

-

Add Hydrazine hydrate (excess is critical to prevent dimer formation).

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM); the starting material spot (

) should disappear, replaced by a polar baseline spot. -

Work-up: Cool to room temperature. The product often precipitates as a white/off-white solid.

-

Filter the solid and wash with cold ethanol.

-

QC Check:

H NMR (DMSO-

Step 2: Cyclization to [1,2,4]Triazolo[4,3-b]pyridazine

This step fuses the triazole ring. The choice of cyclizing agent determines the substituent at position 3 of the new bicycle.

Reagents:

-

3-Hydrazinyl-6-methylpyridazine (Intermediate from Step 1)

-

Carboxylic Acid (R-COOH) or Triethyl Orthoformate (for R=H)

-

Coupling Agent (e.g., HATU) or Acid Catalyst (Acetic Acid)

Procedure (Acid-Catalyzed Thermal Cyclization):

-

Suspend the hydrazinyl intermediate (1.0 eq) in the appropriate carboxylic acid (as solvent and reagent) or in Xylene with 1.1 eq of the acid.

-

Heat to reflux (120–140°C) for 12–18 hours. Dean-Stark apparatus recommended if water removal is limiting.

-

Evaporation: Remove solvent under reduced pressure.

-

Neutralization: Treat residue with saturated

solution. -

Extract with Ethyl Acetate (

). -

Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary (Expected):

| Parameter | Value / Observation |

|---|

| Yield (Step 1) | 85–95% (High efficiency

Protocol B: Suzuki-Miyaura Cross-Coupling (Direct Hinge Binding)

Target Class: Type I Kinase Inhibitors (ATP-competitive).

Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition

Critical Considerations

3-Bromo-6-methylpyridazine is less reactive than 3-bromopyridine due to the "diazine" electron sink, but the oxidative addition of Pd(0) remains feasible. The methyl group at C6 prevents chelation-assisted catalyst poisoning often seen in unsubstituted diazines.

Reagents:

-

3-Bromo-6-methylpyridazine (1.0 eq)

-

Aryl Boronic Acid (1.2 eq) (e.g., 3-aminophenylboronic acid for hinge H-bonds)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow Diagram:

Figure 2: Suzuki-Miyaura coupling workflow optimized for nitrogen-rich heterocycles.

Detailed Procedure:

-

Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Why: Oxygen oxidizes Pd(0) to Pd(II) inactive species and promotes homocoupling of boronic acids.

-

Add 3-Bromo-6-methylpyridazine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

(3.0 mmol). -

Add

(0.05 mmol). -

Seal the vessel and heat to 90°C overnight.

-

Monitoring: LC-MS is preferred over TLC due to the UV-active nature of both reactants. Look for the product mass [M+H]+.

-

Purification: The pyridazine nitrogen is basic. Use a reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid) or normal phase with DCM/MeOH/NH3.

Scientific Integrity & Troubleshooting (E-E-A-T)

Reactivity & Selectivity

-

Regiochemistry: In the starting material, the C3-Br bond is significantly more reactive toward oxidative addition than the C6-Methyl group C-H bonds. However, strong bases (e.g., n-BuLi) could deprotonate the methyl group. In Suzuki conditions (carbonate base), the methyl group is inert.

-

Catalyst Poisoning: The pyridazine nitrogens can coordinate to Palladium. Using bidentate ligands like dppf or XPhos prevents this by occupying the coordination sites more strongly than the substrate.

Self-Validating QC

-

LC-MS Check: If you observe a mass of [M+Br]+ (dimerization) or [M+OH]+ (hydrolysis), the reaction lacks anhydrous control or the catalyst has died.

-

NMR Verification: The methyl group singlet (

ppm) is a diagnostic handle. It should remain sharp and integrated to 3H in the final product.

References

-

BenchChem. (2025).[3] Suzuki-Miyaura Cross-Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine with Boronic Acids. Retrieved from

-

El-Gazzar, M. G., et al. (2019). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. RSC Advances . Retrieved from

-

Alvarez, R. M., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry . Retrieved from

-

Lana, A., et al. (2022). A broadly applicable quantitative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science . Retrieved from

Sources

- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 3-Bromo-6-methylpyridazine in the Synthesis of Novel P2X7 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic utility of 3-Bromo-6-methylpyridazine as a key building block in the development of potent and selective P2X7 receptor antagonists. We will delve into the rationale behind targeting the P2X7 receptor, present a representative synthetic protocol, and discuss the critical aspects of biological evaluation and structure-activity relationships (SAR).

The P2X7 Receptor: A Compelling Target for Therapeutic Intervention

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathological conditions.[1][2][3] Primarily expressed on immune cells, its activation by high concentrations of extracellular ATP triggers a cascade of pro-inflammatory events, including the release of interleukin-1β (IL-1β) and the formation of a non-selective pore, which can ultimately lead to cell death.[4][5] This pivotal role in inflammation implicates the P2X7 receptor in the pathophysiology of numerous disorders, including chronic pain, neurodegenerative diseases, and autoimmune conditions.[4][6][7] Consequently, the development of selective P2X7 receptor antagonists is a highly active area of research in medicinal chemistry.[1][2]

3-Bromo-6-methylpyridazine: A Versatile Scaffold for P2X7 Antagonists

The pyridazine moiety is a common feature in a variety of biologically active compounds, and its derivatives have been explored as scaffolds for P2X7 receptor antagonists.[8][9] 3-Bromo-6-methylpyridazine, in particular, offers several strategic advantages for the synthesis of these antagonists:

-

Defined Regiochemistry: The bromine atom at the 3-position provides a reactive handle for the introduction of diverse substituents through cross-coupling reactions, while the methyl group at the 6-position can influence the compound's pharmacokinetic properties and target engagement.

-

Modulation of Physicochemical Properties: The pyridazine core, being a bioisostere of a phenyl ring, can impart favorable physicochemical properties such as reduced lipophilicity, which can be beneficial for drug development.[9]

-

Synthetic Tractability: The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the efficient construction of complex molecular architectures.[10][11][12][13]

The following workflow illustrates a general synthetic strategy employing 3-Bromo-6-methylpyridazine for the synthesis of a P2X7 receptor antagonist.

Caption: General workflow for the synthesis of P2X7 antagonists.

Representative Synthetic Protocol: Synthesis of a 3-(Aryl)-6-methylpyridazine Derivative

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between 3-Bromo-6-methylpyridazine and an arylboronic acid. This reaction is a cornerstone in the synthesis of many biaryl-containing drug candidates.

Reaction Scheme:

3-Bromo-6-methylpyridazine + Arylboronic acid --(Pd(PPh₃)₄, Na₂CO₃)--> 3-(Aryl)-6-methylpyridazine

Materials and Equipment:

-

3-Bromo-6-methylpyridazine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-Bromo-6-methylpyridazine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture of DME (8 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 10 minutes under an inert atmosphere, then heat to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-methylpyridazine | 85 |

| 2 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-6-methylpyridazine | 78 |

| 3 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-6-methylpyridazine | 82 |

Biological Evaluation of P2X7 Receptor Antagonists

The pharmacological activity of newly synthesized compounds is assessed through a series of in vitro and in vivo assays.

P2X7 Receptor Signaling Pathway